N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide
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Overview
Description
N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide typically involves the reaction of 2-phenyl-4-benzoxazolecarboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-aminoethanol: A related compound with similar structural features but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylaminoethyl side chain, used in various industrial applications.
N,N-Dimethylaminoethyl chloride: A compound with a similar dimethylaminoethyl group, used as an intermediate in organic synthesis.
Uniqueness
N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide is unique due to its combination of a benzoxazole ring and a dimethylaminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
131862-20-9 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenyl-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)20-18(23-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
DLMVVDUVGYXJMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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